molecular formula C11H8FN3 B6602632 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole CAS No. 827317-23-7

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole

Cat. No. B6602632
CAS RN: 827317-23-7
M. Wt: 201.20 g/mol
InChI Key: PQUCXQUNCLTUAJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole (5F2PI) is an indole derivative with a pyrazol-3-yl moiety. It is a promising compound for its potential applications in medicinal chemistry, drug discovery, and synthetic biology. 5F2PI has been extensively studied for its ability to modulate the activity of a variety of enzymes and receptors. In particular, its ability to inhibit the activity of cyclooxygenase-2 (COX-2) has been of great interest. In addition, 5F2PI has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the most studied applications of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is its ability to modulate the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to inhibit the activity of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to have a variety of other biochemical and physiological effects, which have been explored in a number of scientific studies.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is not fully understood. However, it is believed that 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole binds to the active site of the enzyme, preventing it from catalyzing its reaction. In particular, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to bind to the heme group of the enzyme, which is responsible for its catalytic activity. This binding is thought to be the primary mechanism by which 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole inhibits the activity of COX-2.
Biochemical and Physiological Effects
5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to have a variety of biochemical and physiological effects. In particular, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition of COX-2 has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has been found to modulate the activity of other enzymes and receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole has several advantages and limitations for laboratory experiments. One of the main advantages of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is its ability to modulate the activity of a variety of enzymes and receptors. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors. In addition, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. For example, 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole is not soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. One potential direction is to further explore its potential applications in medicinal chemistry and drug discovery. For example, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as an inhibitor of other enzymes and receptors. In addition, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as an anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole as a tool for studying the biochemical and physiological effects of various enzymes and receptors.

Synthesis Methods

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole can be synthesized via a multi-step process. The first step involves the condensation of the starting materials, 4-fluorobenzaldehyde and 3-amino-1-pyrazole, in the presence of an acid catalyst to form the pyrazole ring. The second step involves the reaction of the pyrazole ring with indole-3-aldehyde to form 5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole. This reaction is typically carried out under basic conditions and requires the use of a strong base, such as sodium hydroxide.

properties

IUPAC Name

5-fluoro-2-(1H-pyrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3/c12-8-1-2-9-7(5-8)6-11(14-9)10-3-4-13-15-10/h1-6,14H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCXQUNCLTUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741353
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(1h-pyrazol-3-yl)-1h-indole

CAS RN

827317-23-7
Record name 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-5-fluoro-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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